

Inavolisib vs alpelisib efficacy comparison

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Compound Focus: Inavolisib

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Clinical Efficacy & Safety at a Glance

The table below summarizes key efficacy and safety data from pivotal phase 3 trials for each drug. It is important to note that the trials had different patient populations and control arms, so a direct cross-trial comparison should be interpreted with caution.

Aspect	Inavolisib	Alpelisib
Approved Combination	Palbociclib + Fulvestrant [1] [2]	Fulvestrant [1]
Key Trial Identifier	INAVO120 (NCT04191499) [2]	SOLAR-1 (NCT02437318) [1]
Patient Population	PIK3CA-mutated, HR+/HER2- aBC, 1st-line (endocrine-resistant) [1] [2]	PIK3CA-mutated, HR+/HER2- mBC, post-endocrine therapy [1]
Median PFS (vs. Control)	15.0 vs. 7.3 months (HR 0.43) [1]	11.0 vs. 5.7 months (HR 0.65) [1]
Median OS (vs. Control)	34.0 vs. 27.0 months (HR 0.67) [2]	39.3 months (exploratory; no placebo comparison in final analysis) [1]

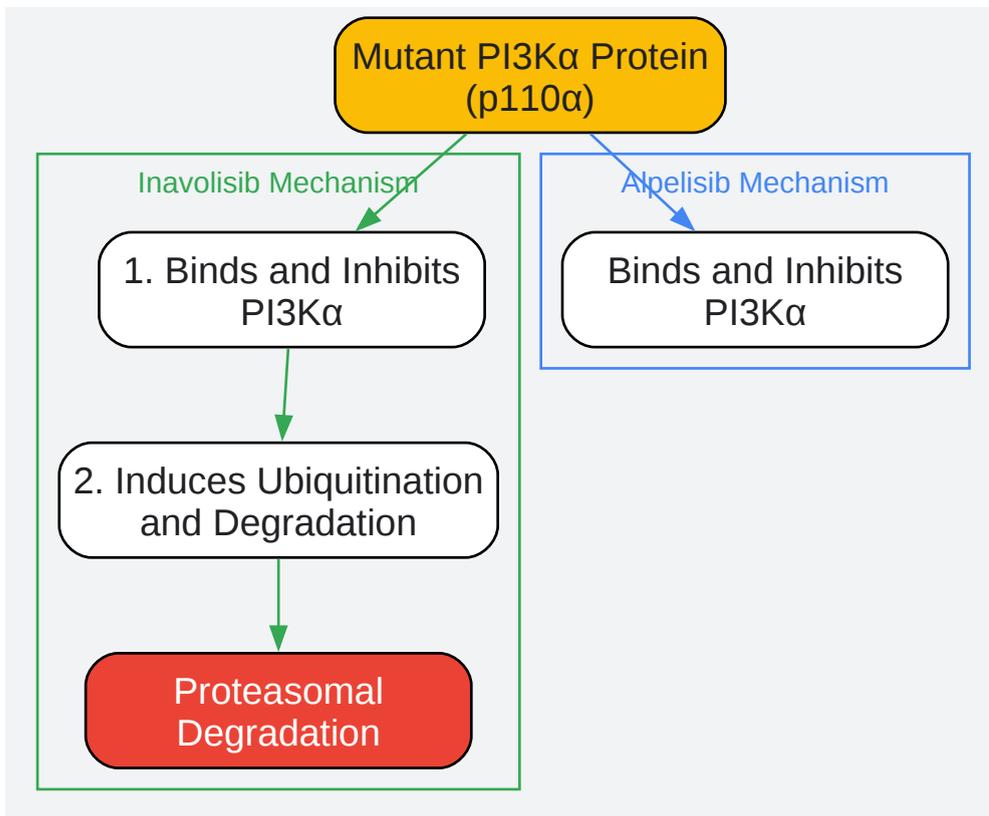
Aspect	Inavolisib	Alpelisib
Objective Response Rate	58% [1]	Not Specified
Common Adverse Events	Neutropenia, stomatitis, rash (all grades: 26% for rash) [1]	Hyperglycemia (any grade: ~60%; grade 3/4: ~36%), rash, diarrhea [1]
Key Safety Differentiator	Lower incidence of high-grade hyperglycemia and rash; discontinuation primarily due to neutropenia from palbociclib combination [1] [2]	Significant hyperglycemia requiring proactive management (e.g., metformin); higher rates of dermatologic reactions [1]

Mechanisms of Action & Experimental Insights

While both drugs target the PIK3CA pathway, their mechanisms differ significantly, influencing their efficacy and toxicity profiles.

- **Mechanism of Alpelisib:** Alpelisib is a first-in-class, selective PI3K α inhibitor. It works by binding to the ATP-binding pocket of the p110 α catalytic subunit, blocking PI3K signaling and leading to cancer cell death [1].
- **Mechanism of Inavolisib:** **Inavolisib** is a next-generation, highly selective PI3K α inhibitor with a **dual mechanism**. It not only inhibits PI3K α activity but also **induces the degradation of the mutant p110 α protein** itself. This degradation mechanism provides more durable suppression of the pathway and may help overcome resistance mechanisms associated with earlier PI3K inhibitors [1] [3].

The following diagram illustrates the key mechanistic differences in their action on the PI3K α protein.



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Preclinical & Combination Studies

Preclinical studies in multi-cell type tumor spheroids show that both apelisib and **inavolisib** exhibit **additive and/or synergistic effects** when combined with other targeted agents [4].

- **Synergistic Combinations:** Enhanced antitumor activity was observed when either drug was combined with:
 - **MEK/ERK pathway inhibitors** (e.g., selumetinib, raxoxertinib) [4].
 - **KRAS mutation-specific inhibitors** (e.g., sotorasib for KRAS G12C) in cell lines harboring the corresponding mutation [4].
 - **Vertical pathway inhibition** using an AKT inhibitor (e.g., ipatasertib) or an mTORC1/2 inhibitor (e.g., sapanisertib) [4].

Key Considerations for Professionals

For researchers and clinicians, the choice between these agents involves several factors beyond efficacy alone:

- **Therapeutic Window & Safety:** **Inavolisib**'s high selectivity and unique degradation mechanism appear to translate into a **more favorable safety profile**, particularly regarding the on-target toxicity of hyperglycemia [1] [3]. This could allow for longer treatment duration and improved quality of life.
- **Line of Therapy:** The robust efficacy of the **inavolisib**-based regimen in the **first-line setting** for endocrine-resistant disease, as demonstrated in INAVO120, positions it as a potential new standard of care for this population [2]. Alpelisib is currently approved for a later line of therapy [1].
- **Biomarker Selection:** Capivasertib, an AKT inhibitor, is approved for a broader biomarker group—those with alterations in the **PIK3CA/AKT/PTEN pathway**—and may be a preferable alternative for patients at high risk for hyperglycemia [1].

Future Directions and Ongoing Research

The landscape of PI3K inhibition is rapidly evolving. The most critical source of direct comparative data will come from the **ongoing INAVO121 trial** [5] [2].

- **INAVO121:** This is a Phase III, open-label study directly comparing **inavolisib + fulvestrant** versus **alpelisib + fulvestrant** in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who progressed after a CDK4/6 inhibitor. The primary endpoint is progression-free survival [5] [6]. Results from this trial will provide the first high-quality, head-to-head evidence to guide treatment sequencing.

In summary, while both drugs are effective, **inavolisib** demonstrates a potential efficacy and safety advantage in the first-line setting based on current data. The ongoing head-to-head trial will be pivotal in clarifying their relative positions in the treatment algorithm.

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